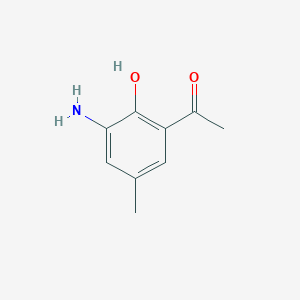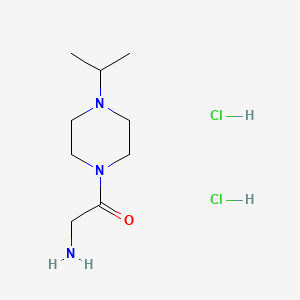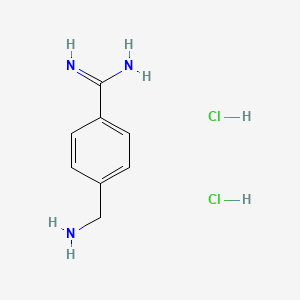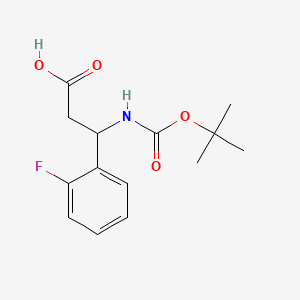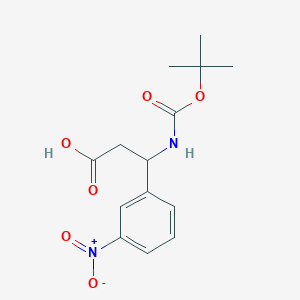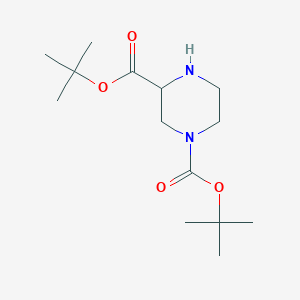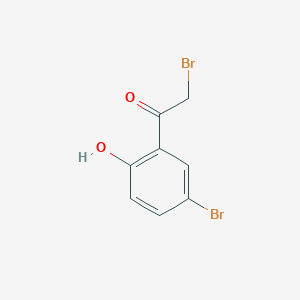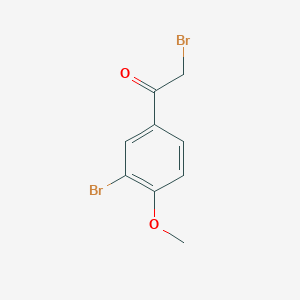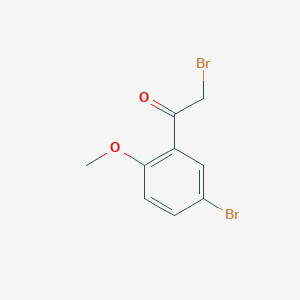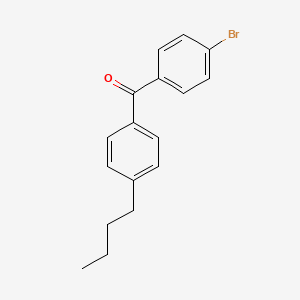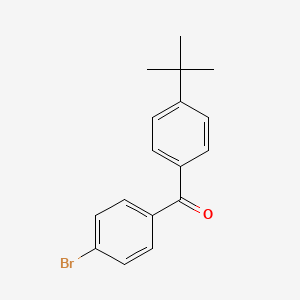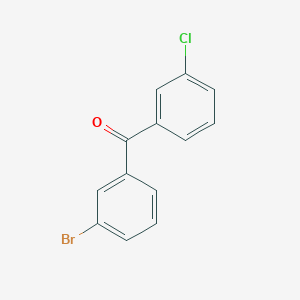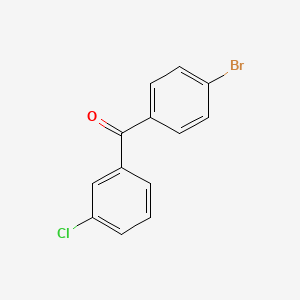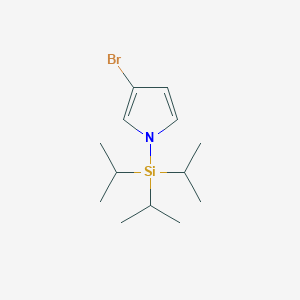
3-Bromo-1-(triisopropylsilyl)pyrrole
概述
描述
3-Bromo-1-(triisopropylsilyl)pyrrole is a chemical compound with the molecular formula C13H24BrNSi and a molecular weight of 302.33 g/mol . It is a colorless to light yellow clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is used as a building block in organic synthesis, particularly in the synthesis of 3-substituted pyrroles .
准备方法
The synthesis of 3-Bromo-1-(triisopropylsilyl)pyrrole typically involves the bromination of 1-(triisopropylsilyl)pyrrole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, usually around -78°C . After the reaction, the mixture is warmed to room temperature and purified by column chromatography to obtain the desired product .
化学反应分析
3-Bromo-1-(triisopropylsilyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like m-chloroperbenzoic acid for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Bromo-1-(triisopropylsilyl)pyrrole has several applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-1-(triisopropylsilyl)pyrrole depends on its specific applicationFor example, in medicinal chemistry, it can be used to synthesize molecules that inhibit specific enzymes or receptors, thereby modulating biological pathways .
相似化合物的比较
3-Bromo-1-(triisopropylsilyl)pyrrole can be compared to other similar compounds, such as:
1-(Triisopropylsilyl)pyrrole: This compound lacks the bromine atom and is used as a precursor in the synthesis of this compound.
3-Bromo-1-methyl-1H-1,2,4-triazole: Another brominated heterocycle, but with a different ring structure and applications.
4-Bromo-1H-pyrrole-2-carbonitrile: A brominated pyrrole with a nitrile group, used in different synthetic applications.
The uniqueness of this compound lies in its combination of the bromine atom and the triisopropylsilyl group, which makes it a versatile building block for various synthetic applications .
属性
IUPAC Name |
(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAUTMPRKBSDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376882 | |
| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87630-36-2 | |
| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Bromo-1-(triisopropylsilyl)pyrrole in organic synthesis?
A1: this compound serves as a valuable building block for synthesizing diverse 3-substituted pyrroles. This compound readily undergoes halogen-metal exchange reactions, specifically with lithium reagents, to generate 3-lithiopyrroles. [, ] These highly reactive intermediates can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the 3-position of the pyrrole ring. [, ] This versatility makes this compound a key compound in constructing complex molecules containing the pyrrole motif.
Q2: Can you provide an example of how this compound is used in the synthesis of natural products?
A2: One notable application is its use in synthesizing Verrucarin E, a natural product with potential biological activity. [] The synthesis leverages the halogen-metal exchange reaction of this compound to incorporate a specific side chain at the 3-position of the pyrrole ring, a crucial step in constructing the Verrucarin E framework. [] This example highlights the utility of this compound in accessing complex natural product structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

